

2-Bromo-3,5-dimethylthiophene CAS number

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Compound of Interest

Compound Name: 2-Bromo-3,5-dimethylthiophene

Cat. No.: B175214

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An In-Depth Technical Guide to **2-Bromo-3,5-dimethylthiophene**

Chemical Abstract Service (CAS) Number: 172319-76-5

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-3,5-dimethylthiophene**, a key heterocyclic building block in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, chemical reactivity, and applications. We explore the causality behind synthetic choices, focusing on palladium-catalyzed cross-coupling reactions and lithiation, which are pivotal for its utility. Detailed, field-proven protocols are provided as self-validating systems, supported by mechanistic diagrams and authoritative references to ensure scientific integrity. This guide serves as a practical resource for leveraging **2-Bromo-3,5-dimethylthiophene** in the design and execution of complex synthetic strategies.

Introduction

2-Bromo-3,5-dimethylthiophene (CAS No. 172319-76-5) is a substituted bromothiophene that serves as a versatile intermediate in the synthesis of complex organic molecules. The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, and its derivatives are known for a wide range of pharmacological activities and unique electronic properties.^{[1][2]} The strategic placement of the bromine atom at the 2-position, activated by the adjacent methyl group and the sulfur heteroatom, makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding its synthesis,

reactivity, and handling is crucial for its effective application in creating novel pharmaceuticals, agrochemicals, and functional materials.[2]

Physicochemical and Safety Data

Proper handling and storage are predicated on a clear understanding of a compound's physical properties and potential hazards. The data below is compiled from various chemical suppliers and safety data sheets for structurally related compounds.

Physical Properties

Property	Value	Source
CAS Number	172319-76-5	[3]
Molecular Formula	C ₆ H ₇ BrS	[3]
Molecular Weight	191.09 g/mol	[3]
Appearance	Typically a colorless to light yellow liquid	
Boiling Point	Not explicitly published; estimated to be >150 °C	
Density	Not explicitly published; estimated to be >1.5 g/mL	
SMILES	<chem>CC1=CC(=C(S1)Br)C</chem>	[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-3,5-dimethylthiophene** is not widely available, data from analogous brominated thiophenes provides essential guidance.[4][5][6]

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[4]

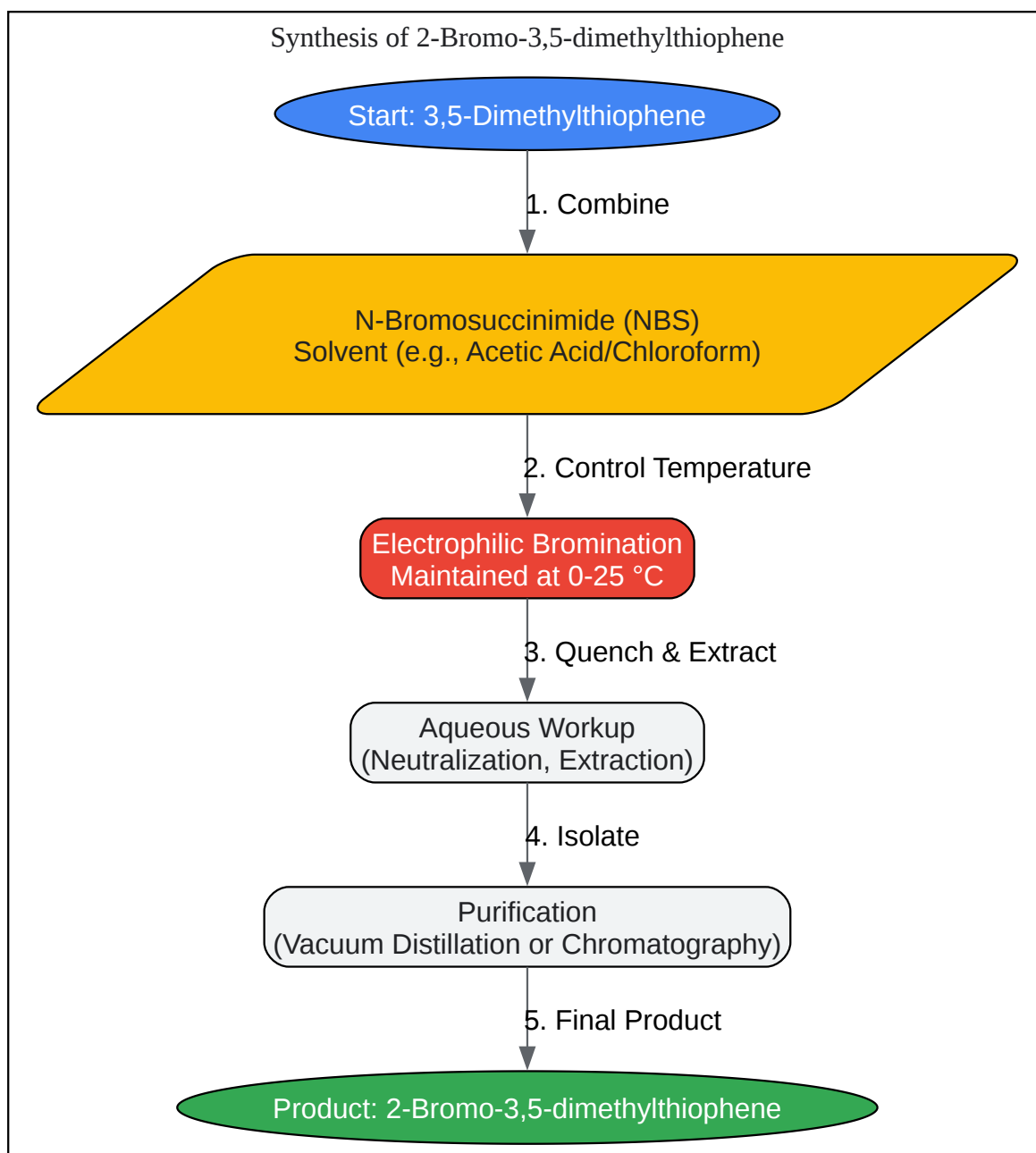
- **Fire Hazards:** Brominated thiophenes are often flammable or combustible liquids. Keep away from heat, sparks, open flames, and other sources of ignition.^[5] Use CO₂, dry chemical, or alcohol-resistant foam for extinction.^[4]
- **Stability and Reactivity:** The compound is generally stable under normal conditions.^[4] Avoid strong oxidizing agents, with which it may react violently.^[4]^[5]
- **Storage:** Store in a cool, dry, and well-ventilated place.^[4] Keep the container tightly sealed to prevent exposure to moisture and air.

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-3,5-dimethylthiophene** is typically achieved through the electrophilic bromination of 2,5-dimethylthiophene. The methyl groups are activating, ortho-, para-directing groups. In the thiophene ring, the 2- and 5-positions are the most electronically rich and susceptible to electrophilic attack. With both positions blocked by methyl groups, the electrophile is directed to the next most activated positions, C3 and C4. However, direct bromination can lead to mixtures. A more controlled approach is often necessary.

For the related 2-bromo-3-methylthiophene, bromination of 3-methylthiophene with N-Bromosuccinimide (NBS) is a standard and effective method.^[8] This approach is favored because it uses a solid, safer source of bromine and often proceeds under milder conditions, which can improve regioselectivity and reduce the formation of polybrominated byproducts.^[9]

Synthetic Workflow Diagram



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Caption: A generalized workflow for the synthesis of **2-Bromo-3,5-dimethylthiophene**.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is adapted from established procedures for the bromination of substituted thiophenes.^[8]

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylthiophene (1.0 eq) in a suitable solvent such as a mixture of chloroform and acetic acid.
- **Cooling:** Cool the stirred solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The slight excess of NBS ensures complete consumption of the starting material.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using GC-MS or TLC.
- **Workup:** Pour the reaction mixture into ice water. Neutralize any remaining acid with a dilute sodium bicarbonate or sodium bisulfite solution. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Washing:** Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield pure **2-Bromo-3,5-dimethylthiophene**.

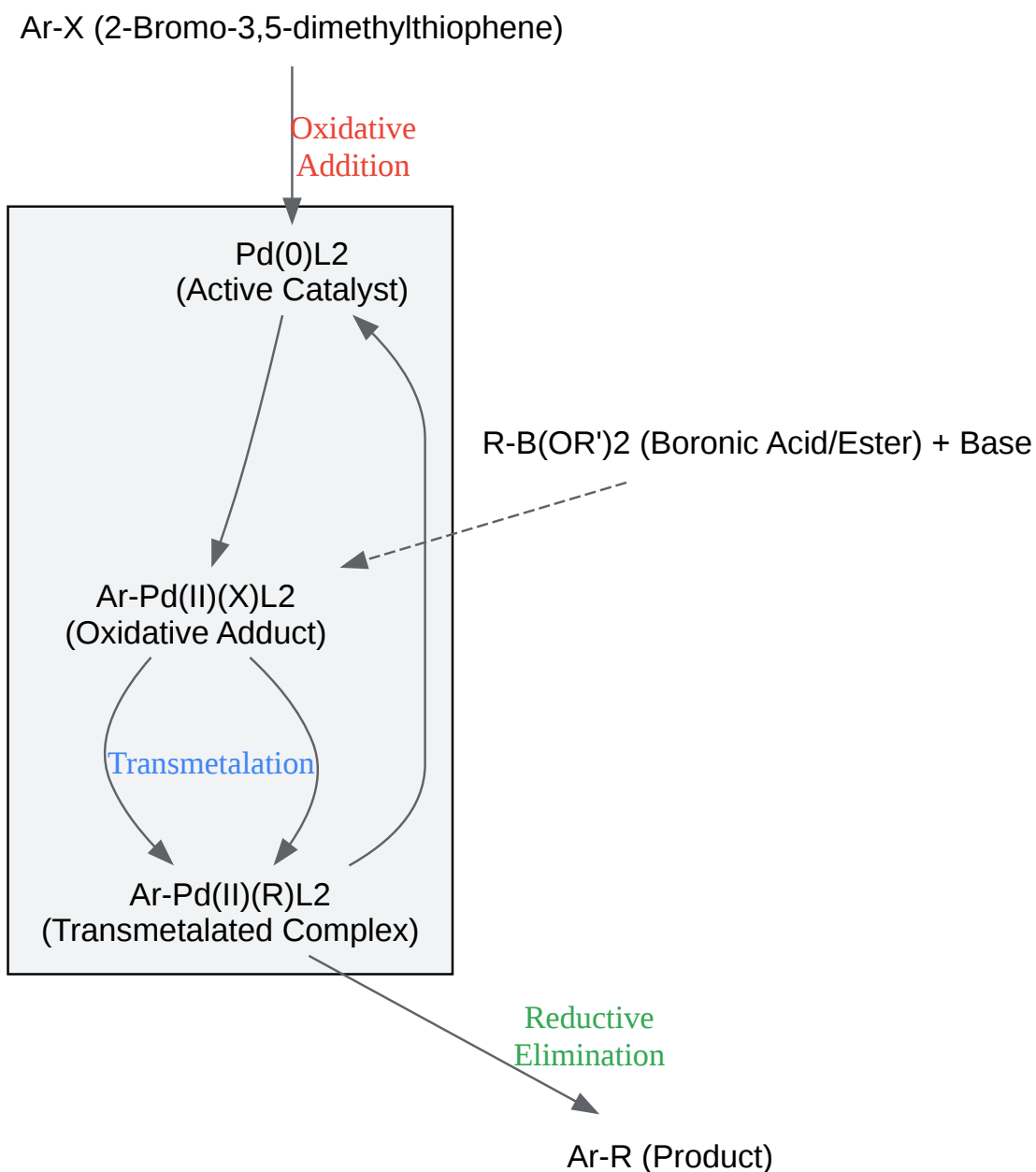
Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-3,5-dimethylthiophene** lies in its ability to undergo reactions that replace the bromine atom, primarily through organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds. Bromothiophenes are excellent substrates for this reaction. The C2-Br bond is generally more reactive than a C3-Br bond in palladium-catalyzed oxidative addition, a key step in the catalytic cycle.^[10] This reaction allows for the coupling of the thiophene core with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.^{[11][12][13]}

Catalytic Cycle: Suzuki-Miyaura Coupling



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

This protocol is a general procedure for the Suzuki coupling of a bromothiophene.[13]

- **Inert Atmosphere:** To an oven-dried Schlenk flask, add **2-Bromo-3,5-dimethylthiophene** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base like potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor its progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired coupled product.

Lithiation via Metal-Halogen Exchange

A powerful alternative for forming C-C bonds is the bromine-lithium exchange. Reacting **2-Bromo-3,5-dimethylthiophene** with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) rapidly and cleanly generates the corresponding 2-lithiated thiophene.^[14] This potent nucleophile can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO_2 , alkyl halides) to install various functional groups. The low temperature is essential to prevent side reactions, such as the deprotonation of the methyl groups or decomposition of the organolithium intermediate.^{[10][14]}

Applications in Research and Drug Development

Thiophene-containing molecules are integral to numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.^[15] The thiophene core acts as a bioisostere for a phenyl ring but with different electronic properties and metabolic profile.

2-Bromo-3,5-dimethylthiophene is a valuable starting material for creating libraries of novel compounds for high-throughput screening. Its derivatization through the reactions described

above allows for systematic exploration of the chemical space around the thiophene scaffold. For example, Suzuki coupling can be used to synthesize biarylthiophenes, a class of compounds investigated for anticancer, antithrombotic, and antimicrobial activities.^{[12][16][17]} The specific substitution pattern of **2-Bromo-3,5-dimethylthiophene** provides a unique steric and electronic profile that can be exploited to fine-tune the pharmacological properties of target molecules.

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